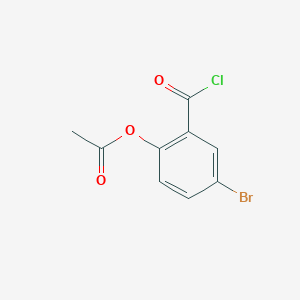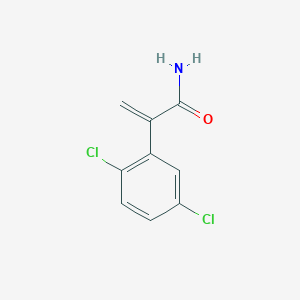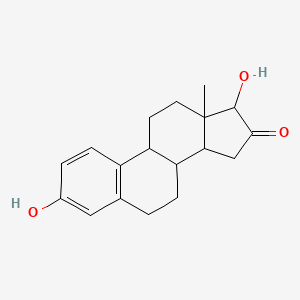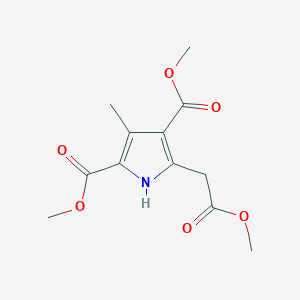
dimethyl 5-(2-methoxy-2-oxoethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 5-(methoxycarbonylmethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate is a complex organic compound with a pyrrole ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 5-(methoxycarbonylmethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to form the pyrrole ring, followed by esterification reactions to introduce the methoxycarbonylmethyl and dimethyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing the use of raw materials to make the process more sustainable.
化学反応の分析
Types of Reactions
Dimethyl 5-(methoxycarbonylmethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学的研究の応用
Dimethyl 5-(methoxycarbonylmethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of dimethyl 5-(methoxycarbonylmethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Dimethyl 5-(methoxycarbonylmethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate: shares similarities with other pyrrole derivatives such as pyrrole-2-carboxylates and pyrrole-3-carboxylates.
Dimethyl fumarate: Another compound with similar ester functional groups but different core structure.
Uniqueness
The uniqueness of dimethyl 5-(methoxycarbonylmethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate lies in its specific substitution pattern on the pyrrole ring, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications where other pyrrole derivatives may not be suitable.
特性
CAS番号 |
7494-94-2 |
|---|---|
分子式 |
C12H15NO6 |
分子量 |
269.25 g/mol |
IUPAC名 |
dimethyl 5-(2-methoxy-2-oxoethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate |
InChI |
InChI=1S/C12H15NO6/c1-6-9(11(15)18-3)7(5-8(14)17-2)13-10(6)12(16)19-4/h13H,5H2,1-4H3 |
InChIキー |
ODHGGKQAYWXSDW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(NC(=C1C(=O)OC)CC(=O)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


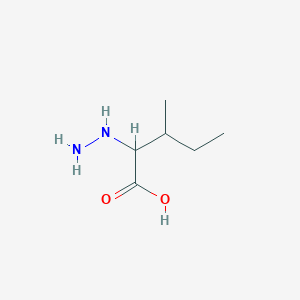
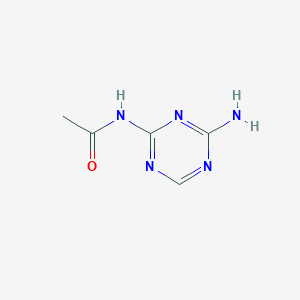
![N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethyl]acetamide](/img/structure/B13997136.png)
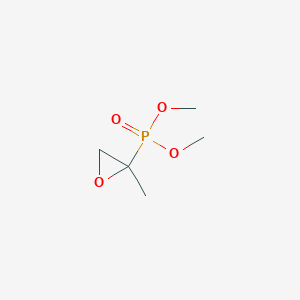
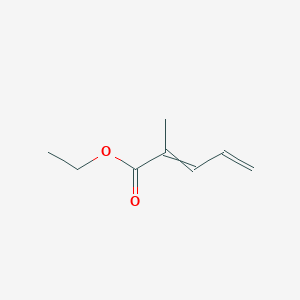
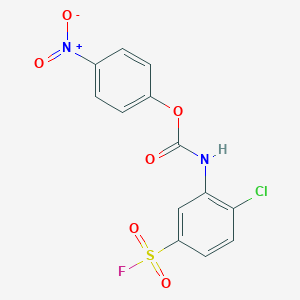
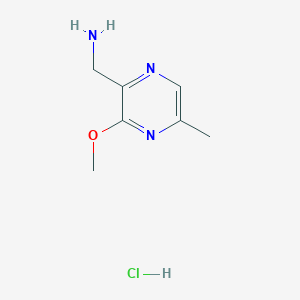
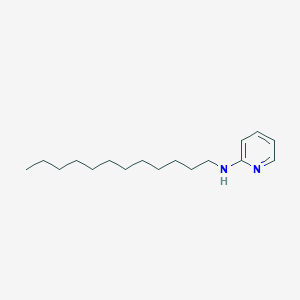
![Methyl 4-(4-chlorophenyl)-2-{[(4-methoxyphenyl)carbamoyl]amino}-5,5-dimethyl-4,5-dihydrofuran-3-carboxylate](/img/structure/B13997174.png)
![N-[4-(dimethylamino)-2-methoxyphenyl]acetamide](/img/structure/B13997175.png)

